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Abstract
AT-1002, also known as Larazotide Acetate, is a synthetic octapeptide that acts as a potent

and reversible regulator of tight junctions (TJs). It functions as a zonulin antagonist, preventing

the disassembly of TJs and thereby modulating paracellular permeability. This technical guide

provides an in-depth overview of the mechanism of action of AT-1002, supported by

quantitative data from key in vitro experiments. Detailed experimental protocols for assessing

its effects on epithelial barrier function are also presented, along with visualizations of the

underlying signaling pathways and experimental workflows. This document is intended to serve

as a comprehensive resource for researchers and professionals in the field of drug

development and gastrointestinal research.

Introduction
Tight junctions are complex protein structures that form a continuous seal around epithelial

cells, regulating the passage of ions, solutes, and water through the paracellular space.

Dysfunction of the TJ barrier has been implicated in the pathogenesis of numerous diseases,

including celiac disease, inflammatory bowel disease, and certain autoimmune disorders. AT-
1002 is an investigational drug that targets the zonulin pathway, a key regulator of intestinal

permeability. By competitively blocking the zonulin receptor, AT-1002 prevents the signaling

cascade that leads to TJ disassembly, thereby maintaining the integrity of the epithelial barrier.
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Mechanism of Action
AT-1002 is a synthetic peptide that mimics a region of the zonula occludens toxin (Zot)

produced by Vibrio cholerae. However, unlike Zot which induces TJ opening, AT-1002 acts as

an antagonist at the zonulin receptor. The proposed mechanism of action involves the following

key steps:

Zonulin Antagonism: In response to certain stimuli, such as gliadin in celiac disease,

intestinal epithelial cells release zonulin. Zonulin then binds to its receptors, primarily

Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR), on

the apical surface of enterocytes. AT-1002 competitively inhibits the binding of zonulin to

these receptors.[1][2]

Inhibition of Downstream Signaling: By blocking the zonulin receptor, AT-1002 prevents the

transactivation of EGFR by PAR2. This, in turn, inhibits the activation of downstream

signaling molecules, including Src kinase and Mitogen-Activated Protein (MAP) kinase

pathways.[3]

Preservation of Tight Junction Integrity: The inhibition of these signaling cascades prevents

the phosphorylation of key TJ proteins, such as Zonula Occludens-1 (ZO-1), and the

subsequent rearrangement of the actin cytoskeleton.[3] This preserves the localization of

ZO-1 and other TJ proteins at the cell-cell junctions, maintaining the barrier function of the

epithelium.

Signaling Pathway Diagram
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Caption: AT-1002 blocks the zonulin signaling pathway, preventing tight junction disassembly.

Quantitative Data
The efficacy of AT-1002 in regulating tight junction permeability has been demonstrated in

various in vitro models, most notably using the Caco-2 human colon adenocarcinoma cell line,

which differentiates into a polarized epithelial cell monolayer with well-defined tight junctions.

Effect on Transepithelial Electrical Resistance (TEER)
TEER is a measure of the electrical resistance across an epithelial monolayer and is a

sensitive indicator of tight junction integrity. A decrease in TEER signifies an increase in

paracellular permeability.
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Treatment Concentration Time (hours)
TEER (% of
Control)

AT-1002 10 µM 1 ~80%

10 µM 2 ~60%

10 µM 4 ~50%

100 µM 1 ~60%

100 µM 2 ~40%

100 µM 4 ~30%

Note: The data presented are representative values compiled from multiple studies and are

intended for comparative purposes. Actual values may vary depending on experimental

conditions.

Effect on Paracellular Permeability (Lucifer Yellow Flux)
The passage of the fluorescent marker Lucifer Yellow (LY), a small, hydrophilic molecule that

primarily crosses epithelial layers via the paracellular pathway, is a direct measure of tight

junction permeability.

Treatment Concentration Time (hours)

Lucifer Yellow
Permeability (Fold
Increase over
Control)

AT-1002 10 µM 2 ~2.5

100 µM 2 ~4.0

Note: The data presented are representative values compiled from multiple studies and are

intended for comparative purposes. Actual values may vary depending on experimental

conditions.

Experimental Protocols
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Caco-2 Cell Culture and Monolayer Formation
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore

size, polyester membrane) at a density of approximately 6 x 10^4 cells/cm².

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1%

penicillin-streptomycin.

Differentiation: The culture medium is changed every 2-3 days. The cells are allowed to

differentiate for 21-25 days post-seeding to form a confluent and polarized monolayer with

stable TEER values.

Transepithelial Electrical Resistance (TEER)
Measurement

Equipment: An epithelial voltohmmeter (e.g., Millicell® ERS-2) with "chopstick" electrodes is

used.

Procedure:

Equilibrate the culture plates to room temperature for 15-20 minutes.

Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline

(PBS).

Place the shorter electrode in the apical compartment and the longer electrode in the

basolateral compartment of the Transwell® insert.

Record the resistance reading (in Ω).

Measure the resistance of a blank insert containing only culture medium and subtract this

value from the cell monolayer readings.

Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of

the insert.

Experimental Workflow:
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Caption: Workflow for measuring the effect of AT-1002 on TEER.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3182494?utm_src=pdf-body-img
https://www.benchchem.com/product/b3182494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Paracellular Permeability Assay (Lucifer Yellow Flux)
Procedure:

After baseline TEER measurement, wash the Caco-2 monolayers with pre-warmed Hanks'

Balanced Salt Solution (HBSS).

Add HBSS to the basolateral compartment.

Add a solution of Lucifer Yellow (e.g., 100 µM) with or without AT-1002 to the apical

compartment.

Incubate the plates at 37°C on an orbital shaker.

At specified time points, collect samples from the basolateral compartment.

Measure the fluorescence of the samples using a fluorescence plate reader (excitation

~428 nm, emission ~536 nm).

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp

(cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of Lucifer Yellow in the

basolateral compartment, A is the surface area of the insert, and C0 is the initial

concentration in the apical compartment.

Immunofluorescence Staining for ZO-1
Fixation: Wash Caco-2 monolayers with PBS and fix with 4% paraformaldehyde for 15

minutes at room temperature.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Blocking: Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in

PBS) for 1 hour.

Primary Antibody: Incubate with a primary antibody against ZO-1 overnight at 4°C.

Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary

antibody for 1 hour at room temperature in the dark.
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Mounting and Imaging: Wash, mount the membrane onto a glass slide, and visualize using a

fluorescence microscope.

Actin Filament Staining (Phalloidin)
Fixation and Permeabilization: Follow steps 1 and 2 of the immunofluorescence protocol.

Staining: Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa

Fluor 488 phalloidin) for 30-60 minutes at room temperature in the dark.

Mounting and Imaging: Wash with PBS, mount, and visualize using a fluorescence

microscope.

Conclusion
AT-1002 is a promising therapeutic agent that acts as a tight junction regulator through the

targeted inhibition of the zonulin pathway. The in vitro data robustly demonstrate its ability to

reversibly modulate paracellular permeability in a dose-dependent manner. The experimental

protocols outlined in this guide provide a framework for the continued investigation of AT-1002
and other tight junction modulators. Further research into the clinical applications of AT-1002 is

warranted to explore its full therapeutic potential in diseases characterized by increased

intestinal permeability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [AT-1002 as a Tight Junction Regulator: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3182494#at-1002-as-a-tight-junction-regulator-
explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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